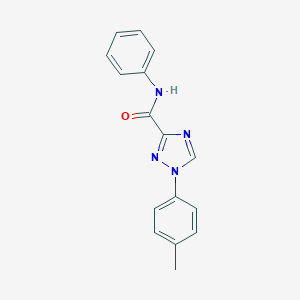
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as MPTC, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. One study suggested that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide induces apoptosis in cancer cells by activating the caspase-3 pathway. Another study proposed that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to have various biochemical and physiological effects. In addition to its cytotoxic and neuroprotective properties, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant effects. One study found that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can reduce the production of pro-inflammatory cytokines in activated microglia, which are immune cells in the brain that play a role in neuroinflammation. Another study suggested that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide may protect against oxidative stress by increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several advantages for laboratory experiments, including its relatively low cost and ease of synthesis. However, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which may make it difficult to use in certain assays. Additionally, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not well established.
未来方向
There are several potential future directions for research on 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the investigation of the mechanisms underlying the neuroprotective effects of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide in animal models and clinical trials.
合成方法
The synthesis of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be achieved through various methods, including the reaction of 4-methylbenzoyl chloride with phenylhydrazine to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester. Finally, the ester is hydrolyzed to form 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide.
科学研究应用
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C16H14N4O |
|---|---|
分子量 |
278.31 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-12-7-9-14(10-8-12)20-11-17-15(19-20)16(21)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21) |
InChI 键 |
XVLRLTADPJCJSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
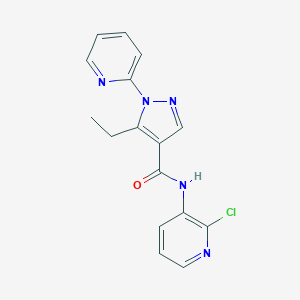
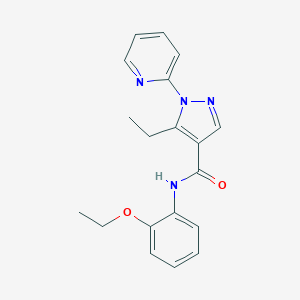
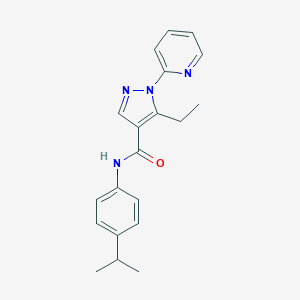
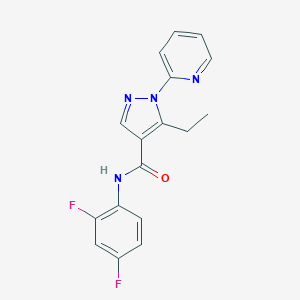
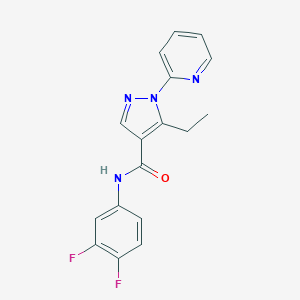
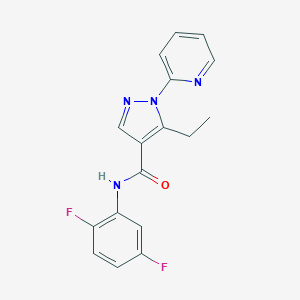
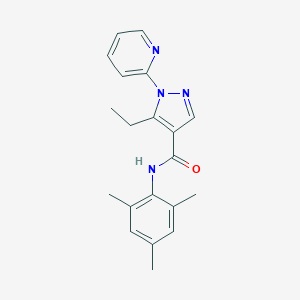
![isopropyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278845.png)
![ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278847.png)
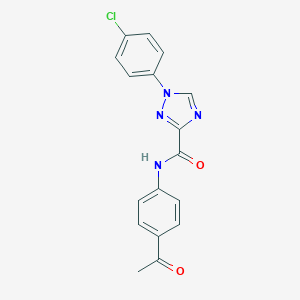
![1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278850.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278853.png)